

An In-depth Technical Guide to Jalapinolic Acid: Synonyms, Properties, and Biological Context

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Compound of Interest

Compound Name: *Jalapinolic acid*

Cat. No.: *B1672778*

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Introduction

Jalapinolic acid, a hydroxylated fatty acid, is a key component of resin glycosides found predominantly in the Convolvulaceae family, notably in various species of *Ipomoea*. These resin glycosides have been recognized for their diverse biological activities, including cytotoxic and antimicrobial properties.^{[1][2][3]} This technical guide provides a comprehensive overview of **jalapinolic acid**, including its various synonyms and alternative names, detailed physicochemical properties, and available spectral data. Furthermore, it outlines experimental protocols for its isolation and synthesis and discusses its biological context, particularly the role of hydroxy fatty acids in cellular signaling.

Synonyms and Alternative Names

Jalapinolic acid is known by several names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below to aid in exhaustive literature searches and substance identification.

Type of Name	Name	Source
IUPAC Name	11-Hydroxyhexadecanoic acid	[4]
(11S)-11-hydroxyhexadecanoic acid	[5]	
Systematic Name	11S-hydroxy-hexadecanoic acid	[6]
Common Synonyms	Jalapinolic acid	[4]
11-Hydroxypalmitic acid	[7]	
Bulic Acid	-	
Jalapinoic Acid	[2]	
Bulolic acid	-	
Scammonolic acid	-	
Turpetholic acid E	-	
Chemical Formula	C ₁₆ H ₃₂ O ₃	[4]
CAS Number	502-75-0	[4]

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of **jalapinolic acid**. While some data are derived from computational models, experimentally determined values are included where available.

Physicochemical Properties

Property	Value	Source
Molecular Weight	272.42 g/mol	[4]
Exact Mass	272.2351 g/mol	[4]
Appearance	Solid powder	[4]
Solubility	Soluble in DMSO	[4]
Water: 3.319 mg/L @ 25 °C (estimated)	[2]	
logP (o/w)	4.748 (estimated)	[2]
XlogP3-AA	5.20 (estimated)	[2]
Boiling Point	409.00 to 410.00 °C @ 760.00 mm Hg (est.)	[2]
Flash Point	420.00 °F TCC (215.60 °C) (estimated)	[2]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification of **jalapinolic acid**. Below are the characteristic spectral features.

3.2.1. NMR Spectroscopy

Predicted ¹³C NMR chemical shifts are available for **jalapinolic acid**.[\[8\]](#)

3.2.2. Mass Spectrometry

The mass spectrum of **jalapinolic acid** can be obtained through techniques like GC-MS.[\[5\]](#) The fragmentation pattern of long-chain hydroxy fatty acids typically involves characteristic losses of water and cleavage adjacent to the hydroxyl group.[\[9\]](#)[\[10\]](#)

3.2.3. Infrared (IR) Spectroscopy

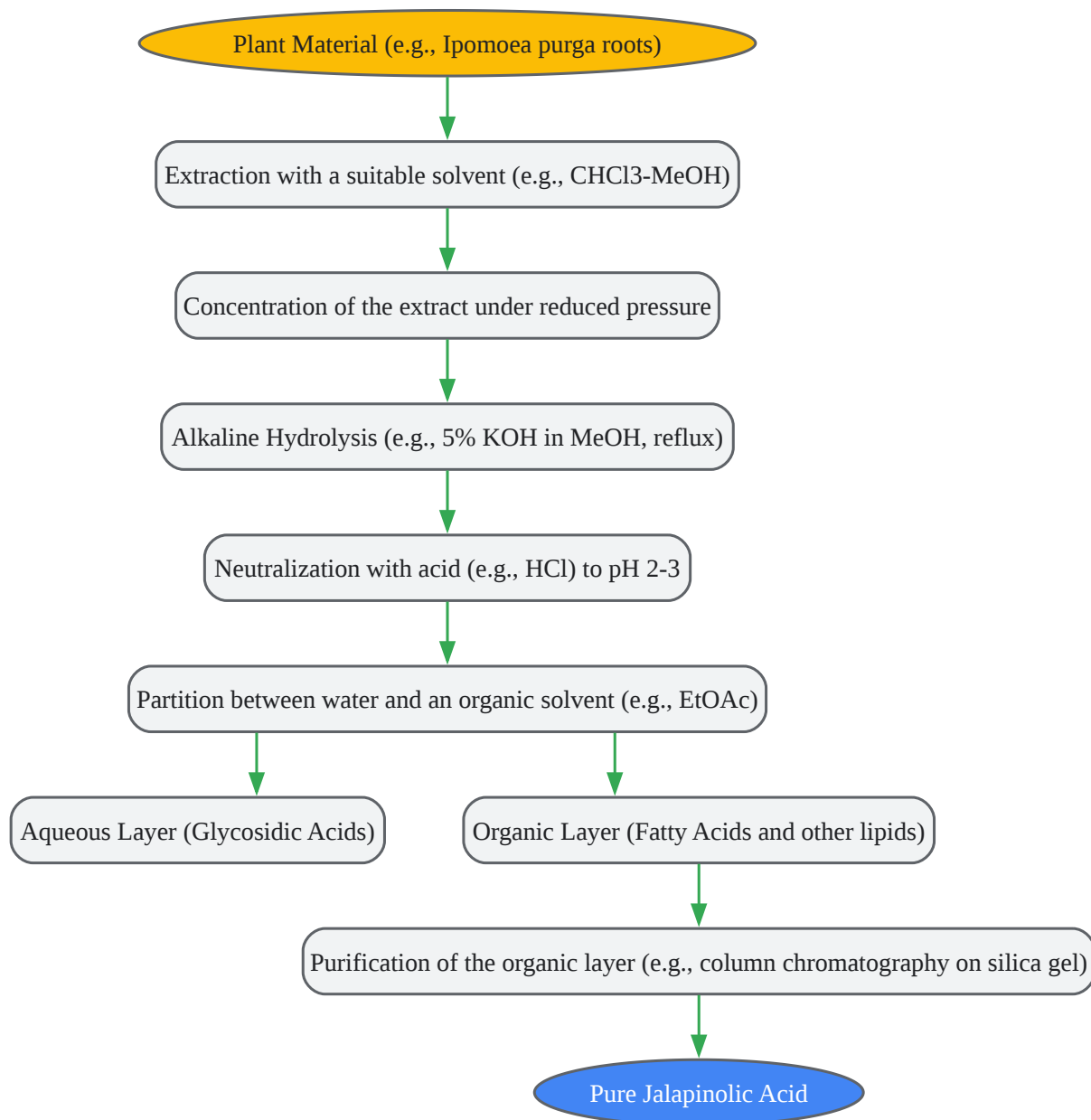
The IR spectrum of **jalapinolic acid** will exhibit characteristic absorption bands for the functional groups present:

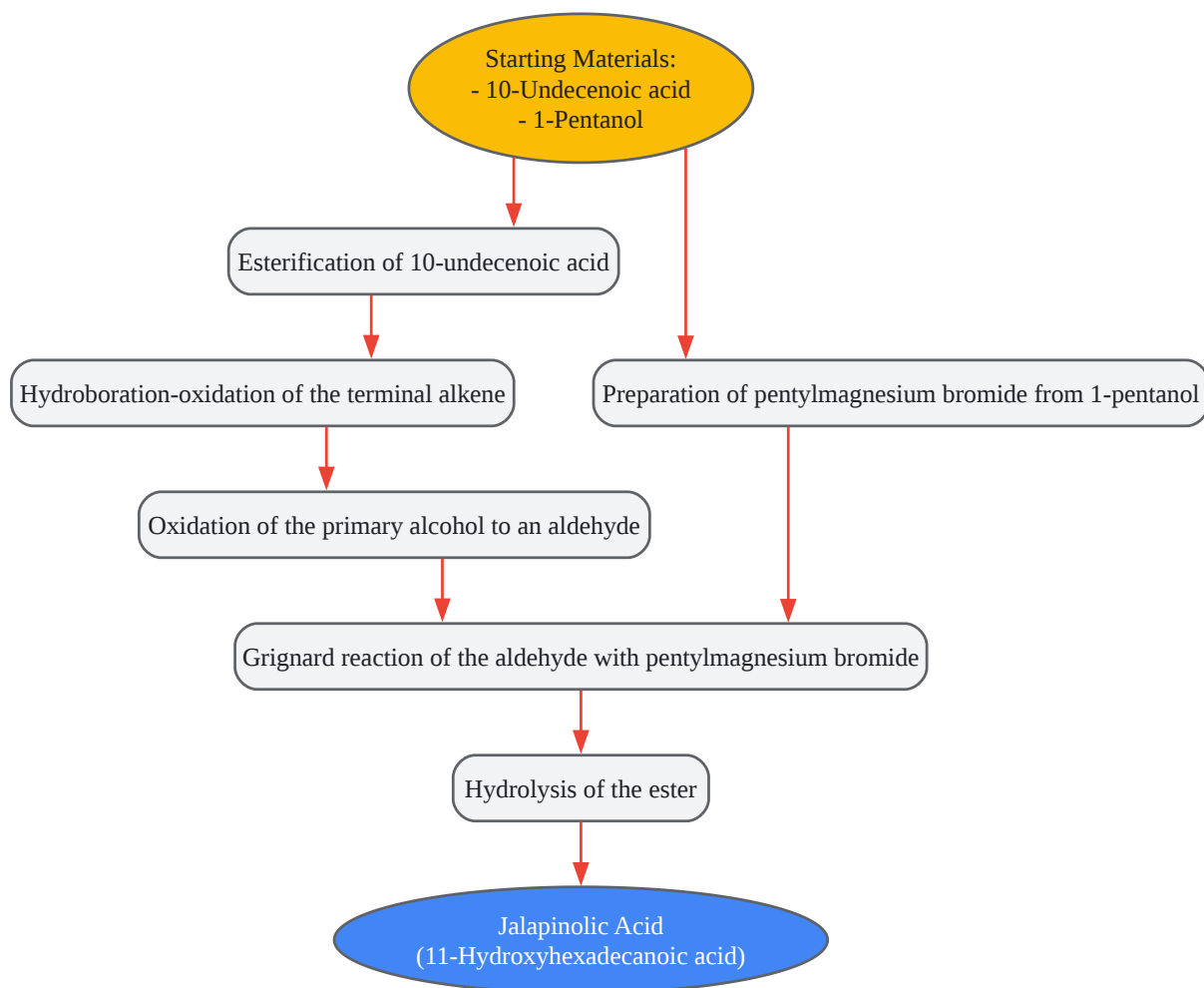
- O-H stretch (alcohol): A broad band around 3200-3550 cm^{-1}
- O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm^{-1}
- C-H stretch (alkane): Sharp peaks around 2850-2960 cm^{-1}
- C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm^{-1} [\[11\]](#)[\[12\]](#)

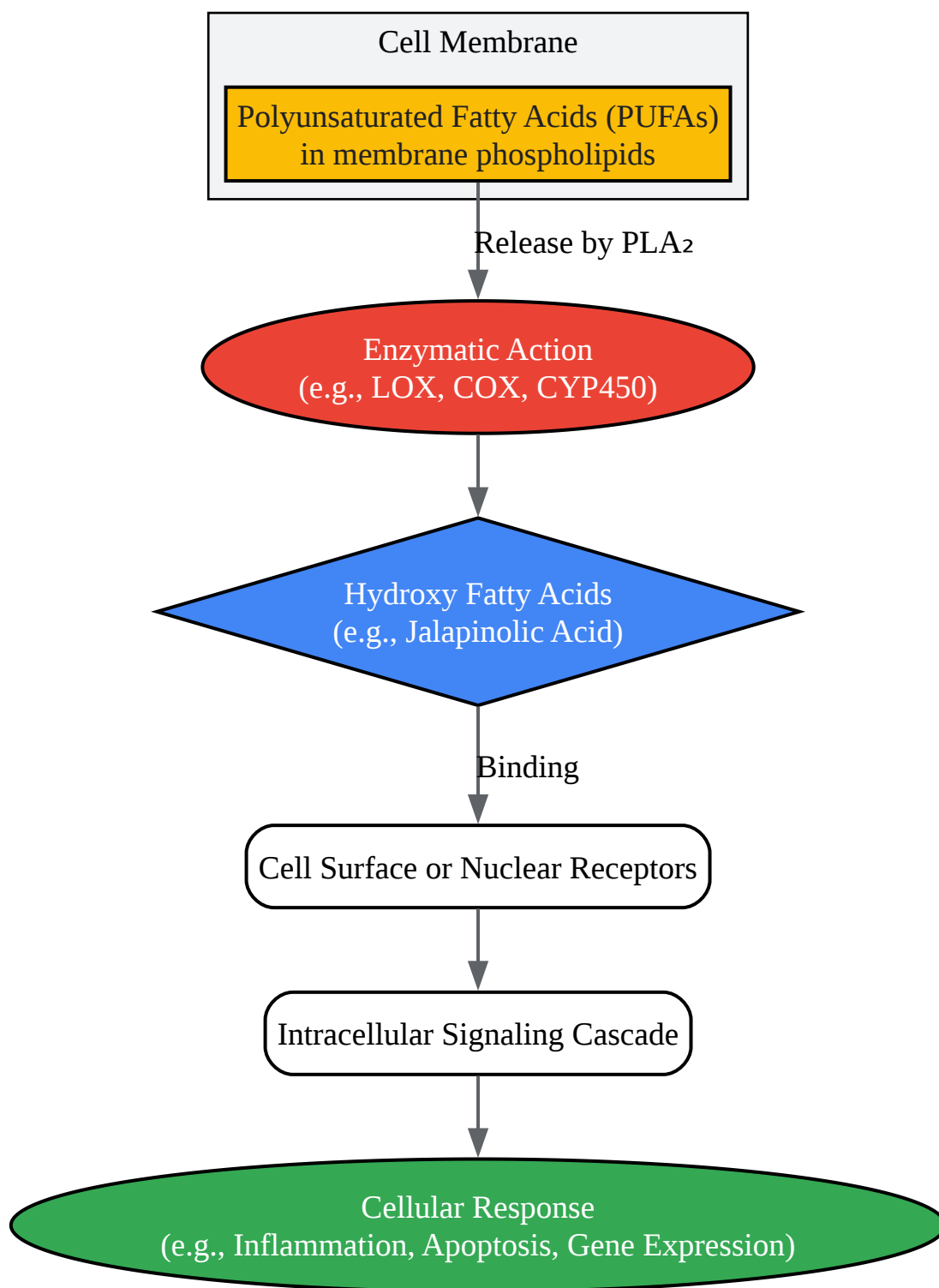
Experimental Protocols

Isolation of Jalapinolic Acid from Natural Sources

Jalapinolic acid is typically isolated from the resin glycosides of Ipomoea species through alkaline hydrolysis.[\[13\]](#)[\[14\]](#) The following is a generalized protocol based on literature descriptions.







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